![molecular formula C10H11Cl2N3 B6351126 {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride CAS No. 1158572-03-2](/img/structure/B6351126.png)
{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Amine Group: The amine group is introduced through nucleophilic substitution reactions, often using amine precursors.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Condensation: Condensation reactions with aldehydes or ketones can form imines or other condensation products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar compounds to {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride include other phenylpyrazoles and pyrazole derivatives. These compounds share a similar core structure but differ in the substituents attached to the pyrazole and phenyl rings. For example:
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine: This compound has a piperidine ring attached to the pyrazole and phenyl rings, providing different biological activity.
1H-pyrazolo[3,4-b]pyridines: These compounds have a fused pyridine ring, offering unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10;/h1-4,6H,5,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSYGSYYJLIHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride](/img/structure/B6351052.png)
![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)
![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)
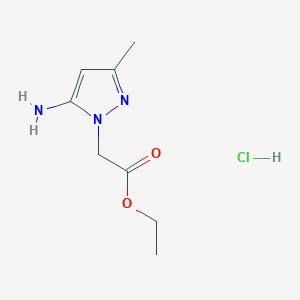

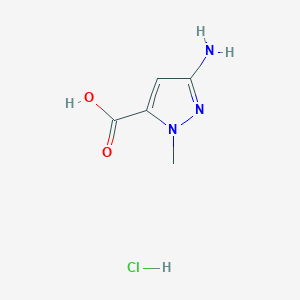
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride](/img/structure/B6351088.png)
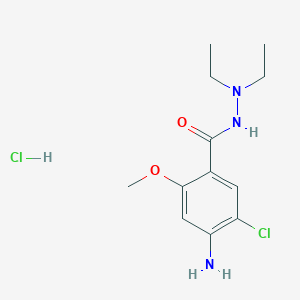
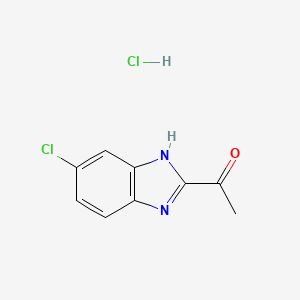
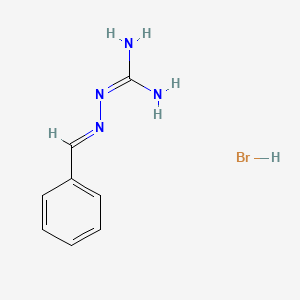
![3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B6351114.png)
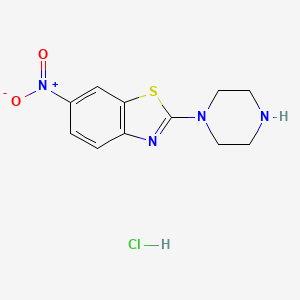

![[2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride](/img/structure/B6351148.png)
